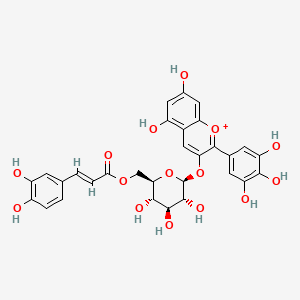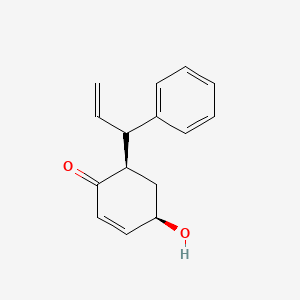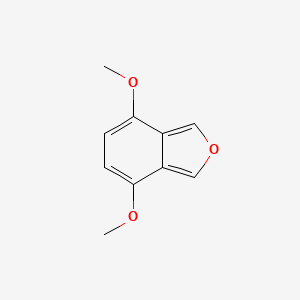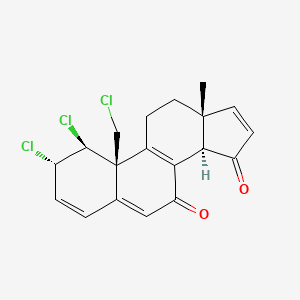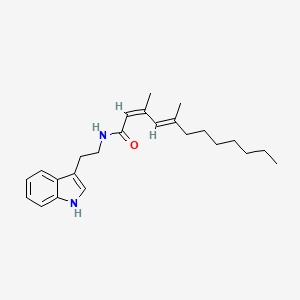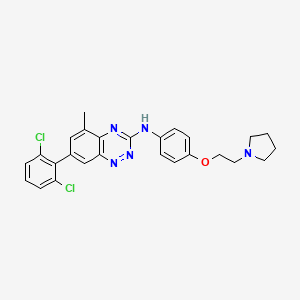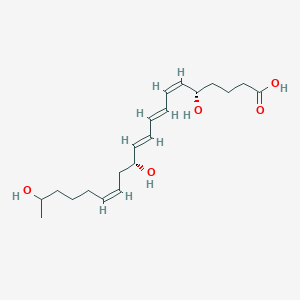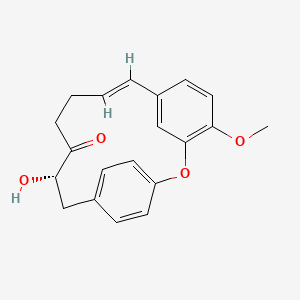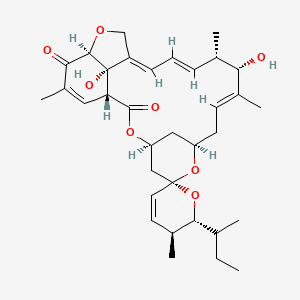
squamocin-G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bullatacin is a polyketide. It has a role as a metabolite.
Applications De Recherche Scientifique
Anticancer Activity
- Squamocin has demonstrated anticancer activity, notably inhibiting the growth of chronic myeloid leukemia cells (K562) through G2/M phase arrest. This process involves the induction of cyclin-dependent kinase inhibitors and a reduction in certain protein levels, suggesting a mechanism of action for its antiproliferative effects on these cells (Lu et al., 2006).
- Squamocin has been reported to induce apoptosis in leukemia cell line HL-60, with the mechanism involving caspase-3 activation and stress-activated protein kinase (SAPK/JNK) activation (Zhu et al., 2002).
- In studies on T24 bladder cancer cells, squamocin showed selective cytotoxicity and induced apoptosis via pathways involving Bax, Bad, and caspase-3, which points to its potential as an anticancer compound (Yuan et al., 2006).
Cell Cycle Modulation
- Squamocin has been found to block the cell cycle in G1-phase in both parental and multidrug-resistant human breast adenocarcinoma cell lines. This blockage was associated with a decrease in ATP pool and did not appear to induce apoptosis (Raynaud et al., 1999).
Potential in Pest Control
- Squamocin has shown efficacy as a lethal agent for midgut cells of different insects. It caused significant morphological changes in the midgut cells of Anticarsia gemmatalis, a species of moth, suggesting its potential as a biopesticide (Fiaz et al., 2018).
Other Applications
- The compound has been studied for its stimulatory effects on biofilm formation of Pseudomonas plecoglossicida J26, a bacterium capable of degrading polycyclic aromatic hydrocarbons. This suggests a role for squamocin in enhancing bioremediation processes (Parellada et al., 2011).
Cellular and Molecular Studies
- Squamocin has been found to activate Ca(2+)-activated K+ currents in cultured smooth muscle cells of the human coronary artery, indicating its potential influence on vascular smooth muscle cell activity (Wu et al., 2003).
- Its isolation and characterization using spectroscopic techniques, as well as its structural, electronic, and topological properties, have been detailed, providing a deeper understanding of its chemical nature (Hidalgo et al., 2020).
Propriétés
Formule moléculaire |
C37H66O7 |
|---|---|
Poids moléculaire |
622.9 g/mol |
Nom IUPAC |
(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-11-14-17-20-31(39)33-22-24-35(43-33)36-25-23-34(44-36)32(40)21-18-15-12-9-8-10-13-16-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33+,34+,35+,36+/m0/s1 |
Clé InChI |
MBABCNBNDNGODA-LUVUIASKSA-N |
SMILES isomérique |
CCCCCCCCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |
Synonymes |
asimicin bullatacin rolliniastatin-1 rolliniastatin-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


